Sarasinoside B1

Cytotoxicity Cancer cell lines Marine natural products

Marine natural product researchers often face challenges in sourcing authentically characterized saponin standards for chromatographic dereplication and SAR studies. Sarasinoside B1 (CAS 114066-50-1), isolated from Asteropus sarasinosum, provides a fully structurally defined pentasaccharide norlanostane triterpenoid reference standard with ≥98% purity and published NMR/MS profiles. - Use as a chemotaxonomic marker for B-series saponins in Asteropus and related sponges. - Reference compound for cytotoxicity and ichthyotoxicity assays; serves as parent scaffold for sugar residue substitution studies. - Stable, white amorphous solid supplied with recommended -20°C storage.

Molecular Formula C61H98N2O25
Molecular Weight 1259.4 g/mol
Cat. No. B1259297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarasinoside B1
Synonymssarasinoside B1
sarasinoside-B1
Molecular FormulaC61H98N2O25
Molecular Weight1259.4 g/mol
Structural Identifiers
SMILESCC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)NC(=O)C)C)C
InChIInChI=1S/C61H98N2O25/c1-25(2)18-29(68)19-26(3)31-11-12-32-30-10-13-39-59(6,7)40(15-17-61(39,9)33(30)14-16-60(31,32)8)86-58-53(47(74)38(24-81-58)85-54-41(62-27(4)66)48(75)44(71)35(20-64)82-54)87-55-42(63-28(5)67)49(76)46(73)37(84-55)23-80-57-52(43(70)34(69)22-79-57)88-56-51(78)50(77)45(72)36(21-65)83-56/h18,26,31-32,34-58,64-65,69-78H,10-17,19-24H2,1-9H3,(H,62,66)(H,63,67)/t26-,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43+,44+,45-,46-,47+,48-,49-,50+,51-,52-,53-,54+,55+,56+,57+,58+,60-,61-/m1/s1
InChIKeyRLZMJVGFNSVJOP-KIPYLZTJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sarasinoside B1 Identity and Sourcing


Sarasinoside B1 (CAS 114066-50-1) is a 30-norlanostane-triterpenoid oligoglycoside belonging to the sarasinoside class of marine saponins [1]. First isolated from the Palauan marine sponge Asteropus sarasinosum, its structure was elucidated via X-ray crystallography of the sapogenol and comprehensive 2D NMR [1]. The compound comprises a cholesta-8,24-dien-23-one aglycone core linked to a branched pentasaccharide chain that characteristically incorporates one residue each of N-acetyl-D-glucosamine and N-acetyl-D-galactosamine [2]. Sarasinoside B1 is a naturally occurring secondary metabolite typically supplied as a white to off-white amorphous solid with a molecular formula of C₆₁H₉₈N₂O₂₅ and a molecular weight of 1259.4 g/mol . Commercially, it is available from specialized marine natural product vendors at purities exceeding 98%, with recommended long-term storage at −20 °C under anhydrous conditions to prevent glycosidic bond hydrolysis .

Why Sarasinoside B1 Cannot Be Substituted


Sarasinosides, erylosides, and ulososides all belong to the marine norlanostane triterpenoid glycoside family, yet they exhibit marked differences in sugar chain length/composition, aglycone oxidation, and resulting biological activity profiles [1]. Attempting to replace Sarasinoside B1 with the structurally related Sarasinoside A1, for example, introduces a fundamentally altered cellular mechanism: A1 acts as a mesenchymal-epithelial transition (MET) inducer through Rap GTPase activation and β-catenin relocalization [2], whereas no analogous anti-invasive activity has been reported for B1. Furthermore, subtle changes in the sugar moiety—such as the xylose-for-glucose substitution in Sarasinoside M2—can alter chromatographic retention, solubility, and inter-species biological potency [3]. Even among compounds sharing an identical sugar chain (e.g., Sarasinosides D–G), aglycone modifications alone can eliminate protein kinase C inhibitory activity [4]. Consequently, generic substitution without empirical verification risks both loss of the desired phenotype and introduction of uncharacterized off-target effects.

Sarasinoside B1 Comparative Evidence


Cytotoxicity vs. Sarasinoside M2

Sarasinoside B1 and its congener M2, which differ only by a xylose-for-glucose substitution in the tetrasaccharide core, were concurrently evaluated in a single study and exhibited essentially equivalent moderate cytotoxicity [1]. Both compounds displayed an approximate IC₅₀ range of 5–18 µM against Neuro-2a murine neuroblastoma and HepG2 human hepatocellular carcinoma cell lines under identical MTT assay conditions [1]. This near-equivalence indicates that the internal glucose→xylose replacement in M2 neither enhances nor diminishes basal cytotoxicity, positioning B1 as the reference for evaluating sugar-modification-dependent potency changes within the sarasinoside B series.

Cytotoxicity Cancer cell lines Marine natural products

Anti-Invasive MET Activity vs. A1

Sarasinoside A1 has been reported to inhibit invasion of MDA-MB-231 breast carcinoma cells and induce morphological re-epithelialization at concentrations of 1–5 µM, an effect mediated by Rap GTPase activation and β-catenin/ZO-1 relocalization to cell-cell junctions in an E-cadherin-independent manner [1]. No analogous anti-invasive or MET-inducing activity has been reported for Sarasinoside B1 in the published literature. This functional divergence is consistent with the distinct aglycone structures: A1 belongs to the A-series with a fully intracyclic 8,9-double bond, whereas B1 is of the B-series exhibiting an 8,14-diene system [2]. Researchers seeking a chemical probe for MET induction or invasion inhibition should therefore select A1, not B1.

Tumor invasion Epithelial-mesenchymal transition Mechanism of action

Protein Kinase C Inhibitory Activity

The butanolic extract of Asteropus sarasinosum, in which Sarasinoside B1 is a major constituent, exhibited 49% inhibition of protein kinase C in vitro [1]. While this value refers to the total extract and not isolated Sarasinoside B1, the identical sugar chains shared among Sarasinosides D–G and B1, combined with the observation that aglycone variation alone substantially modulates PKC inhibition [1], suggest that the pentasaccharide architecture conserved in B1 may be the critical pharmacophoric element for PKC engagement. In contrast, the structurally simplified Eryloside A, a 4-methylated steroidal monoglycoside, displays neither PKC inhibition nor the extended oligosaccharide array [2], reinforcing the class-level inference that the multi-sugar chain in B1 is essential for this biological readout.

Protein kinase C inhibition Signal transduction Marine saponin pharmacology

Piscicidal Activity: A-Series vs. B-Series

Sarasinoside A1 has been reported to exhibit potent piscicidal activity with an LD₅₀ of 0.3 µM (48 h) against the guppy Poecilia reticulata [1]. Sarasinosides B1, B2, and B3 are also ichthyotoxic oligoglycosides and additionally inhibit development of fertilized eggs of the starfish Asterina pectinifera [2]. While quantitative LD₅₀ data for B1 in fish models are not published at the same resolution as for A1, the consistent assignment of piscicidal activity to the B-series across multiple studies establishes this as a shared phenotype within the sarasinoside family. This contrasts with Eryloside A, which displays antifungal rather than piscicidal activity against Candida albicans (MIC = 15.6 µg/mL) and shows no reported ichthyotoxicity [3], underscoring that ecological function is not interchangeable among marine norlanostane saponins.

Piscicidal activity Ichthyotoxicity Marine chemical ecology

Commercial Purity and Stability

Sarasinoside B1 is commercially available from multiple specialized vendors (TargetMol, MedChemExpress, CymitQuimica) at a certified purity of ≥98% as determined by HPLC-UV or LC-MS, and is supplied as an amorphous solid lyophilized powder with a shelf life exceeding 3 years when stored at −20 °C under desiccated conditions . Sarasinoside A1 is similarly available at comparable purity grades; however, the unique pentasaccharide architecture of B1—comprising Xyl-Glc-NAcGlc-Xyl-NAcGal—renders it more susceptible to acid-catalyzed hydrolysis of its terminal N-acetylhexosamine residues, necessitating stricter anhydrous handling [1]. This differential stability concern, combined with the relatively lower commercial availability of B1 compared to the more extensively studied A1, means that bulk procurement of B1 for long-term screening campaigns requires explicit stability verification and batch-to-batch quality control protocols that may not be necessary for A1.

Compound procurement Purity analysis Stability assessment

Sarasinoside B1 Use Cases


SAR Probe for Glycoside Sugar Chain

Sarasinoside B1, with its fully defined pentasaccharide architecture (Xyl→Glc→NAcGlc→Xyl→NAcGal), serves as a reference scaffold for probing the contribution of individual sugar residues to cytotoxicity, PKC inhibition, and ichthyotoxicity [1]. Comparative studies with Sarasinoside M2 (xylose-for-glucose substitution) have demonstrated that the internal hexose identity does not significantly alter basal cytotoxicity against Neuro-2a and HepG2 cells [2], providing a clean baseline for SAR expansion. Researchers investigating glycoside pharmacophore mapping should procure B1 as the parent compound and systematically compare against A-series (different aglycone) and C-series (tetrasaccharide) congeners.

Marine Chemical Ecology Antifouling Assays

Sarasinosides B1–B3 are documented ichthyotoxins that also inhibit embryonic development of the starfish Asterina pectinifera [1]. For marine chemical ecology laboratories studying sponge chemical defense mechanisms or developing environmentally relevant antifouling bioassays, Sarasinoside B1 provides a structurally characterized, commercially available standard that can serve as a positive control in fish toxicity and echinoderm development assays. Its activity profile is clearly differentiated from the non-piscicidal erylosides [2], enabling unambiguous interpretation of ecological assay results.

PKC Inhibitor Screening Starting Point

The butanolic extract of Asteropus sarasinosum, in which Sarasinoside B1 is a major oligoglycoside constituent, demonstrated 49% inhibition of protein kinase C in vitro [1]. For pharmaceutical screening programs seeking novel PKC inhibitor chemotypes from marine sources, Sarasinoside B1 represents a purified, single-entity starting material for confirmation of PKC inhibitory activity at the isolated-compound level. Its oligoglycoside scaffold is structurally distinct from the stilbenoid, bisindolylmaleimide, and macrocyclic lactone classes that dominate current PKC inhibitor space, offering potential for intellectual property differentiation once compound-specific PKC IC₅₀ values are established.

Analytical Reference Standard

With a certified purity of ≥98%, full NMR and MS spectroscopic characterization published across multiple independent studies [1], and a well-defined HPLC retention profile on reversed-phase C18 columns, Sarasinoside B1 is suitable as a chromatography reference standard for dereplication of sarasinoside-containing marine extracts. Procurement for this application is justified when screening sponges of the genera Asteropus, Melophlus, or Lipastrotethya, where B1 serves as a diagnostic chemotaxonomic marker for the B-series norlanostane saponin chemotype.

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